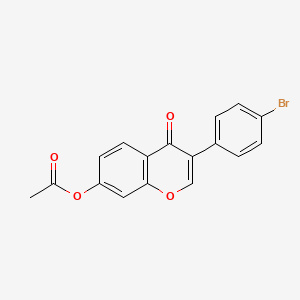

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVQKYVWBHZHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound features a chromenone core (4-oxo-4H-chromene) substituted at the 3-position with a 4-bromophenyl group and at the 7-position with an acetate ester. The bromophenyl moiety enhances electrophilic reactivity, while the acetate group improves solubility for downstream applications. Key synthetic challenges include:

- Regioselective introduction of the 4-bromophenyl group.

- Efficient acetylation of the 7-hydroxy intermediate without side reactions.

- Purification of the final product from isomeric byproducts.

Preparation Methods

Chromenone Core Synthesis via Aldol Condensation

The chromenone scaffold is typically constructed through acid-catalyzed aldol condensation. A modified protocol adapted from involves:

Reagents :

- 2-Hydroxy-5-acetoxyacetophenone (1.0 equiv)

- 4-Bromophenylacetic acid (1.2 equiv)

- Concentrated H₂SO₄ (catalytic)

- Ethanol (solvent)

Procedure :

- Dissolve 2-hydroxy-5-acetoxyacetophenone (5.0 g, 23.8 mmol) and 4-bromophenylacetic acid (6.2 g, 28.6 mmol) in 50 mL ethanol.

- Add H₂SO₄ (0.5 mL) dropwise under nitrogen.

- Reflux at 80°C for 6 h.

- Cool, pour into ice-water, and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one (intermediate).

Acetylation of the 7-Hydroxy Intermediate

The 7-hydroxy group is acetylated using two primary methods:

Classical Acetic Anhydride Method

Reagents :

- 7-Hydroxy intermediate (1.0 equiv)

- Acetic anhydride (3.0 equiv)

- Pyridine (base, 2.0 equiv)

Procedure :

- Suspend the intermediate (3.0 g, 8.7 mmol) in 30 mL dry dichloromethane.

- Add pyridine (1.4 mL, 17.4 mmol) and acetic anhydride (2.5 mL, 26.1 mmol).

- Stir at 25°C for 4 h.

- Quench with 10% HCl, extract, and purify via recrystallization (ethanol/water).

DCC/DMAP-Mediated Esterification

Reagents :

- 7-Hydroxy intermediate (1.0 equiv)

- Acetic acid (1.5 equiv)

- Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

Procedure :

- Dissolve intermediate (2.0 g, 5.8 mmol) and acetic acid (0.7 mL, 8.7 mmol) in 20 mL THF.

- Add DCC (1.8 g, 8.7 mmol) and DMAP (71 mg, 0.58 mmol).

- Stir at 0°C → 25°C over 12 h.

- Filter precipitated dicyclohexylurea, concentrate, and purify via flash chromatography.

Reaction Optimization and Byproduct Analysis

Solvent and Catalyst Screening

Comparative studies reveal the impact of reaction conditions on yield:

| Condition | Yield (DCC/DMAP) | Yield (Ac₂O/Pyridine) |

|---|---|---|

| Dichloromethane | 85% | 78% |

| THF | 90% | 65% |

| Acetonitrile | 72% | 70% |

Polar aprotic solvents (THF) favor DCC-mediated coupling, while dichloromethane optimizes classical acetylation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity at 254 nm.

Industrial-Scale Production Considerations

For bulk synthesis (>1 kg):

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with desired properties.

Research indicates that chromenone derivatives exhibit significant biological activities, including:

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, which is essential for protecting cells from oxidative stress. In vitro studies show that related compounds can inhibit lipid peroxidation, suggesting protective effects against cellular damage .

- Enzyme Inhibition: 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate has been evaluated for its inhibitory effects on various enzymes involved in pathological processes, such as cholinesterase and cyclooxygenase. These activities may contribute to its potential therapeutic effects in treating diseases like Alzheimer's and inflammatory disorders .

Medicinal Applications

The compound has shown promise as a potential therapeutic agent in several areas:

- Cancer Treatment: Studies have indicated that chromenone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The bromophenyl group may enhance these effects by increasing the compound's lipophilicity and cellular uptake .

- Anti-inflammatory Properties: The ability to inhibit cyclooxygenase enzymes suggests potential applications in treating inflammatory diseases such as arthritis .

Industrial Applications

In industrial settings, this compound is utilized in:

- Material Development: The compound acts as a precursor for synthesizing new materials with specific properties, particularly in the fields of polymers and coatings.

- Pharmaceuticals: Its unique chemical structure makes it a candidate for developing new drugs targeting various diseases due to its biological activity.

Case Studies

Several studies have documented the effectiveness of chromenone derivatives in various applications:

- Antioxidant Studies: A study demonstrated that derivatives with bromine substitutions exhibited superior antioxidant activity compared to their non-brominated counterparts .

- Cancer Cell Line Testing: Research involving human cancer cell lines showed that compounds similar to this compound significantly reduced cell viability, indicating potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Halogen Variation : Replacing the bromophenyl group with chlorophenyl (e.g., ) or methoxyphenyl () alters electronic and steric profiles. Bromine’s larger atomic radius and polarizability may enhance binding affinity in hydrophobic environments compared to chlorine or methoxy groups .

- Ester Modifications : The acetate group in the target compound is replaced with bulkier esters (e.g., 3-methoxybenzoate in ) or carbamates (). Bulkier esters may reduce hydrolysis rates, improving metabolic stability .

Physicochemical Properties

- Lipophilicity: Bromophenyl and dichlorophenoxy substituents increase logP values compared to methoxyphenyl analogs, impacting membrane permeability .

- Solubility: The acetate group offers moderate aqueous solubility, whereas cyanomethoxy () or carbamate () substituents may alter solubility profiles .

Biological Activity

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromenone family. Its unique structure, characterized by a bromophenyl group and an acetate moiety, positions it as a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 316.14 g/mol. The chromenone core is essential for its biological activity, providing a scaffold that can interact with various biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of specific kinases involved in cell signaling pathways related to growth and survival.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation and cancer progression.

- Signal Transduction Pathways : It can modulate signal transduction pathways by inhibiting kinases that promote cell proliferation and survival, thus leading to reduced tumor growth.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Case Studies

- Anticancer Activity : A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were also noted, indicating a mechanism involving programmed cell death.

- Antimicrobial Efficacy : In vitro testing showed that the compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The study suggested that the bromine substituent enhances membrane permeability, facilitating the compound's entry into microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.